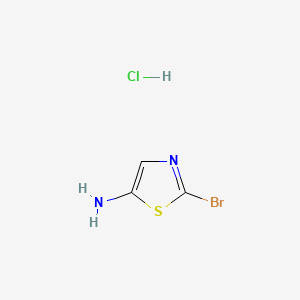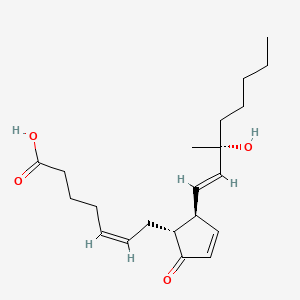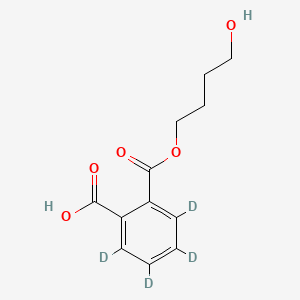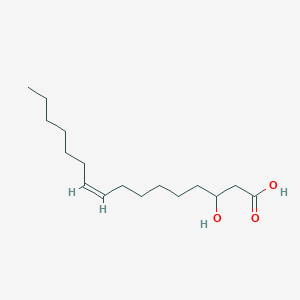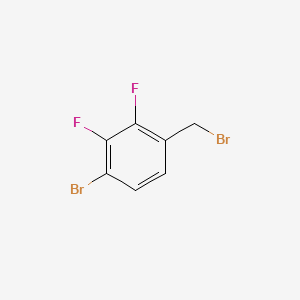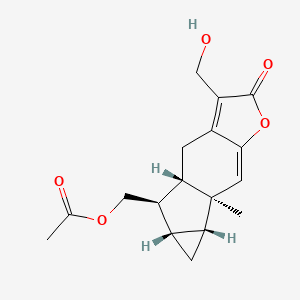
Mepivacaine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
美吡卡因-d3 是一种氘代美吡卡因,美吡卡因是一种酰胺类局部麻醉剂。它主要用于局部或区域镇痛和麻醉。美吡卡因-d3 中的氘标记使其能够应用于各种科学研究,特别是在药代动力学研究中,用于追踪化合物在生物系统中的行为。
作用机制
美吡卡因-d3 与其非氘代对应物一样,通过阻断神经冲动的产生和传导发挥作用。它选择性地结合到钠通道的细胞内表面,阻止钠离子流入轴突。这种作用提高了电兴奋阈值,减缓了神经冲动的传播,并降低了动作电位的上升速率,最终导致局部麻醉 .
生化分析
Biochemical Properties
Mepivacaine-d3 binds to specific voltage-gated sodium ion channels in neuronal cell membranes . This interaction inhibits both sodium influx and membrane depolarization .
Cellular Effects
The inhibition of sodium influx and membrane depolarization by this compound affects various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically voltage-gated sodium ion channels . This binding leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
准备方法
合成路线和反应条件
美吡卡因-d3 可通过还原酰化合成。该过程涉及在氘源存在下,N-甲基哌啶酸与 2,6-二甲基苯胺反应。反应通常在温和条件下进行,例如 20-50°C,在常压氢气和有机溶剂中进行 .
工业生产方法
美吡卡因-d3 的工业生产遵循类似的合成路线,但规模更大。在还原酰化中使用钯催化剂可确保最终产物的高收率和纯度。该工艺针对可扩展性和成本效益进行了优化,使其适用于大规模生产 .
化学反应分析
反应类型
美吡卡因-d3 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物。
还原: 还原反应可以将酰胺基转化为胺。
取代: 亲电取代反应可以在芳香环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂之类的还原剂。
取代: 在受控条件下使用卤素和硝化剂之类的试剂。
形成的主要产物
氧化: 美吡卡因-d3 的 N-氧化物。
还原: 来自酰胺基还原的胺。
取代: 美吡卡因-d3 的卤代或硝化衍生物。
科学研究应用
美吡卡因-d3 在科学研究中得到广泛应用,包括:
药代动力学研究: 氘标记允许在生物系统中精确追踪化合物,有助于研究其吸收、分布、代谢和排泄.
分析化学: 用作质谱法中的内标,以量化各种样品中美吡卡因的存在。
医学研究: 研究其在局部麻醉中的疗效和安全性,尤其是在患有特定疾病的患者中.
工业应用: 用于开发新的麻醉剂配方和递送系统。
相似化合物的比较
类似化合物
利多卡因: 另一种酰胺类局部麻醉剂,具有类似的作用机制,但药代动力学特性不同。
布比卡因: 与美吡卡因相比,具有更长的作用持续时间。
罗哌卡因: 类似于布比卡因,但在心脏毒性方面具有更好的安全性。
美吡卡因-d3 的独特性
美吡卡因-d3 的独特性在于它的氘标记,这在研究应用中提供了独特的优势。氘原子使其更容易在生物系统中追踪和量化,为其药代动力学和代谢提供了宝贵的见解。此外,美吡卡因-d3 起效快,作用持续时间中等,使其适用于各种临床和研究应用 .
属性
CAS 编号 |
1346597-90-7 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
249.37 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
InChI 键 |
INWLQCZOYSRPNW-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
手性 SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
同义词 |
N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3; (±)-Mepivacaine-d3 ; 1-Methyl-2’,6’-pipecoloxylidide-d3; APF 135-d3; Carbocain-d3; Carbocaine-d3 ; Carbocaine-V-d3; DL-Mepivacaine-d3; MepiSV-d3; Mepicaine-d3; Scandicain-d3 ; Scandicaine-d3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


